molecular formula C15H18BNO4 B7958744 6-Carboxyindole-3-boronic acid pinacol ester

6-Carboxyindole-3-boronic acid pinacol ester

Cat. No.: B7958744
M. Wt: 287.12 g/mol
InChI Key: IHEWMLGPEOFPSY-UHFFFAOYSA-N
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Description

6-Carboxyindole-3-boronic acid pinacol ester is a boronic ester derivative of indole, a heterocyclic compound. This compound is characterized by the presence of a boronic acid group at the 3-position and a carboxylic acid group at the 6-position of the indole ring, with a pinacol ester protecting group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxyindole-3-boronic acid pinacol ester typically involves the borylation of indole derivatives. One common method is the reaction of 6-carboxyindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the product is often achieved through crystallization or chromatography techniques .

Comparison with Similar Compounds

Uniqueness: 6-Carboxyindole-3-boronic acid pinacol ester is unique due to the presence of both a carboxylic acid and a boronic ester group on the indole ring. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)11-8-17-12-7-9(13(18)19)5-6-10(11)12/h5-8,17H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEWMLGPEOFPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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